Product packaging for Imidazo[1,5-a]pyridin-3(2H)-one(Cat. No.:CAS No. 65173-13-9)

Imidazo[1,5-a]pyridin-3(2H)-one

Cat. No.: B3148602
CAS No.: 65173-13-9
M. Wt: 134.14 g/mol
InChI Key: MFFBKXZOIIIDSC-UHFFFAOYSA-N
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Description

Imidazo[1,5-a]pyridin-3(2H)-one (CAS 65173-13-9) is a versatile nitrogen-containing heterocyclic scaffold of significant interest in scientific research. Its compact, fused-ring structure provides a stable and synthetically adaptable platform for developing new compounds . This compound serves as a key synthetic intermediate and privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities. Patent literature describes structurally related analogs exhibiting potent cardiotonic, bronchodilator, and antiplatelet aggregation effects, highlighting the scaffold's potential for cardiovascular and respiratory disease research . Beyond pharmaceuticals, the imidazo[1,5-a]pyridine core is valued in material science for its remarkable photophysical properties, including a wide Stokes shift and good quantum yield, making it a promising building block for fluorescent probes and optoelectronic materials . Recent synthetic methodologies continue to expand access to this important class of compounds, facilitating ongoing research . Our product is supplied as a high-purity compound for research applications. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O B3148602 Imidazo[1,5-a]pyridin-3(2H)-one CAS No. 65173-13-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2H-imidazo[1,5-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c10-7-8-5-6-3-1-2-4-9(6)7/h1-5H,(H,8,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFBKXZOIIIDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CNC(=O)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00480323
Record name Imidazo[1,5-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65173-13-9
Record name Imidazo[1,5-a]pyridin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00480323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of Imidazo 1,5 a Pyridin 3 2h One and Its Analogs

Application of Single Crystal X-ray Crystallography for Solid-State Structure Elucidation

Single crystal X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in the solid state. For derivatives of the Imidazo[1,5-a]pyridin-3(2H)-one system, this technique has been pivotal in confirming their molecular structure and understanding intermolecular interactions.

In a study of 8-chloro-6-(trifluoromethyl)this compound (7B), X-ray diffraction analysis provided unambiguous evidence for the ketone tautomeric form in the solid state. lew.ro The crystal structure revealed key bond lengths that support this assignment. For instance, the C1-O bond length of 1.235(3) Å is characteristic of a carbon-oxygen double bond. lew.ro The molecules in the crystal lattice associate into inversion-symmetric dimers through N–H···O hydrogen bonds. lew.ro

Similarly, the crystal structure of the related 2-methyl-3-(pyridin-2-yl)imidazo[1,5-a]pyridinium cation, as part of a hybrid salt, shows that the fused pyridinium (B92312) and imidazolium (B1220033) rings are virtually coplanar. nih.gov This planarity is a common feature of such bicyclic aromatic systems. The detailed analysis of bond lengths within the fused rings further substantiates the electronic distribution within the molecule. nih.gov

Table 1: Selected Crystallographic Data for an this compound Analog

CompoundCrystal SystemSpace GroupKey Bond Lengths (Å)Ref
8-chloro-6-(trifluoromethyl)this compoundTriclinicP-1C1-O: 1.235(3), C1-N1: 1.395(3), C1-N2: 1.353(4) lew.ro

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-Phase Structure Determination (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively, while 2D NMR techniques help to establish connectivity between atoms.

For derivatives of this compound, NMR is crucial for confirming their synthesis and for studying their behavior in solution, such as tautomeric equilibria. In the case of 8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol, the ¹H NMR spectrum in CDCl₃ shows a broad singlet at 12.06 ppm, which is characteristic of an acidic OH proton, suggesting the presence of the enol tautomer in solution. lew.ro

The ¹H and ¹³C NMR spectra of various substituted imidazo[1,5-a]pyridine (B1214698) derivatives have been extensively reported, providing a rich dataset for structural assignment. For example, in a series of pyridylimidazo[1,5-a]pyridine derivatives, the chemical shifts of the protons on the bicyclic core are well-resolved and provide clear evidence for the proposed structures. mdpi.com

Table 2: Representative ¹H and ¹³C NMR Data for Imidazo[1,5-a]pyridine Derivatives

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Ref
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-olCDCl₃12.06 (br s, OH), 7.89 (s, 1H), 6.68 (s, 1H), 6.56 (s, 1H)Not Reported lew.ro
A pyridylimidazo[1,5-a]pyridine derivativeChloroform-d8.72 (dt, J=9.2, 1.2 Hz, 1H), 8.63 (ddd, J=4.8, 1.8, 0.9 Hz, 1H), 8.35–8.30 (m, 1.5H), 8.25 (dt, J=8.0, 1.1 Hz, 1H), 7.93 (dd, J=7.7, 1.7 Hz, 1H), 7.75–7.68 (m, 1.5H), 7.09 (ddd, J=7.4, 4.8, 1.2 Hz, 1H), 6.94 (ddd, J=9.2, 6.4, 1.0 Hz, 1H), 6.68 (ddd, J=7.4, 6.4, 1.3 Hz, 1H)155.03, 149.29, 149.12, 137.40, 136.38, 131.24, 130.94, 130.52, 129.89, 128.71, 128.37, 122.01, 21.70, 121.37, 120.66, 120.04, 114.37 mdpi.com

Infrared (IR) Spectroscopy in Structural Confirmation and Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying functional groups within a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

In the context of this compound and its analogs, IR spectroscopy is particularly useful for confirming the presence of key functional groups such as carbonyl (C=O) and N-H bonds. The position of the carbonyl stretching frequency can provide insights into the electronic environment of the ketone group. For instance, in rhodium complexes bearing imidazo[1,5-a]pyridin-3-ylidene ligands, the IR peak of a trans-carbonyl moiety appears at a higher wavenumber than in complexes with conventional N-heterocyclic carbenes, indicating the strong π-accepting character of the imidazo[1,5-a]pyridin-3-ylidene ligand. rsc.org The synthesis of various derivatives of this compound has been confirmed using IR spectroscopy, among other techniques. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound Analogs

Functional GroupTypical Wavenumber Range (cm⁻¹)Significance
C=O (ketone)1680 - 1720Confirms the presence of the ketone tautomer.
N-H (amine/amide)3200 - 3500Indicates the presence of the N-H bond in the imidazole (B134444) ring.
C=N1640 - 1690Stretching vibration of the imine bond within the heterocyclic system.
Aromatic C-H3000 - 3100Stretching vibrations of C-H bonds on the pyridine (B92270) ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) and the molar absorptivity are characteristic of a compound's electronic structure.

Imidazo[1,5-a]pyridine derivatives are known for their interesting photophysical properties, often exhibiting fluorescence. mdpi.comrsc.org UV-Vis spectroscopy is fundamental to characterizing these properties. For example, a study on pyridylimidazo[1,5-a]pyridine derivatives reported that the UV-Vis absorption spectrum of one such compound in dichloromethane (B109758) displayed an intense high-energy band at 323 nm, with a shoulder at 380 nm. mdpi.com These absorptions are attributed to π-π* transitions within the conjugated aromatic system. The synthesis and characterization of this compound derivatives have been supported by UV-Vis spectrophotometry. nih.gov

Table 4: UV-Vis Absorption Data for Imidazo[1,5-a]pyridine Derivatives

CompoundSolventλ_max (nm)Ref
A pyridylimidazo[1,5-a]pyridine derivativeDichloromethane323, 380 (shoulder) mdpi.com

High-Resolution Mass Spectrometry (HRMS) in Molecular Formula Verification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. This is a critical step in the characterization of newly synthesized compounds.

HRMS has been employed to confirm the molecular formulas of various imidazo[1,5-a]pyridine derivatives. For instance, in the synthesis of novel pyridinium salts derived from pyridylimidazo[1,5-a]pyridines, ESI (Electrospray Ionization) mass spectrometry was used to verify the mass-to-charge ratio (m/z) of the target molecules. One derivative with a calculated m/z of 465.17 for [M+H]⁺ was found to have an experimental value of 465.23. mdpi.com Another dicationic species with a calculated m/z of 261.12 for [M]²⁺ showed a found value of 261.17. mdpi.com These close correlations between the calculated and observed masses provide strong evidence for the successful synthesis of the target compounds.

Investigation of Tautomeric Forms and Equilibria

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For this compound, the potential for keto-enol tautomerism is a key structural feature.

The equilibrium between the keto form (this compound) and the enol form (Imidazo[1,5-a]pyridin-3-ol) can be influenced by the solvent and the physical state. A study on 8-chloro-6-(trifluoromethyl)this compound provided compelling evidence for this dual existence. lew.ro In the solid state, single crystal X-ray analysis confirmed the presence of the ketone (or thione for the sulfur analog) form. lew.ro However, in solution (CDCl₃), ¹H NMR spectroscopy showed a signal consistent with an acidic OH proton, indicating the prevalence of the enol tautomer. lew.ro This highlights the importance of using multiple analytical techniques to fully understand the structural dynamics of such heterocyclic systems.

Table 5: Tautomeric Forms of an this compound Analog

Tautomeric FormMethod of ObservationStateKey EvidenceRef
8-chloro-6-(trifluoromethyl)this compound (Keto)Single Crystal X-ray CrystallographySolidC=O bond length of 1.235(3) Å lew.ro
8-chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol (Enol)¹H NMR SpectroscopySolution (CDCl₃)Broad singlet at 12.06 ppm (OH proton) lew.ro

Reactivity Profiles and Mechanistic Investigations of Imidazo 1,5 a Pyridin 3 2h One

Nucleophilic Addition Reactions at Core Positions

The imidazo[1,5-a]pyridine (B1214698) system is susceptible to nucleophilic attack, particularly at the C-1 and C-3 positions, which are electron-deficient. This reactivity has been demonstrated in reactions with strong nucleophiles.

A notable example is the reaction of imidazo[1,5-a]pyridine with ninhydrin (B49086). Research has shown that the stoichiometry of the reactants dictates the outcome of the reaction. When imidazo[1,5-a]pyridine is treated with two equivalents of ninhydrin at room temperature, a double nucleophilic addition occurs to yield the 1,3-bis-adduct, 2,2′-(Imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione). researchgate.net However, if equimolar amounts of the reactants are used, a separable mixture of the C-1 and C-3 monomeric adducts is formed. researchgate.net The structures of these adducts have been confirmed by HRMS, NMR spectroscopy, and single-crystal X-ray crystallography. researchgate.net

Another C-H functionalization at the C-1 position involves a metal-free methylene (B1212753) insertion. Using formaldehyde (B43269) as both a solvent and a carbon source, a methylene group can bridge two imidazo[1,5-a]pyridine molecules. This reaction proceeds via the functionalization of the C(sp²)–H bond at the C-1 position and is applicable to a wide range of aryl-, and heteroaryl-substituted aldehydes, providing bis-imidazo[1,5-a]pyridines in moderate to good yields. nih.gov

Table 1: Nucleophilic Addition Reactions of Imidazo[1,5-a]pyridine

NucleophileStoichiometry (Het:Nuc)Position(s) of AttackProductRef
Ninhydrin1:2C-1 and C-32,2′-(Imidazo[1,5-a]pyridine-1,3-diyl)bis(2-hydroxy-1H-indene-1,3(2H)-dione) researchgate.net
Ninhydrin1:1C-1 or C-3Mixture of 1- and 3-monoadducts researchgate.net
FormaldehydeN/A (Solvent)C-1Bis(3-substituted-imidazo[1,5-a]pyridin-1-yl)methane nih.gov

Electrophilic Activation and Associated Reactivity

The imidazo[1,5-a]pyridine nucleus can be activated towards electrophiles, leading to a variety of functionalized derivatives. This reactivity is central to many synthetic routes that build upon the core structure.

One efficient method involves the cyclocondensation of 2-(aminomethyl)pyridines with nitroalkanes that are electrophilically activated by a mixture of phosphorous acid in polyphosphoric acid (PPA). beilstein-journals.org This reaction provides access to 1,3-disubstituted imidazo[1,5-a]pyridines, although it is sensitive to steric factors and requires relatively harsh conditions. beilstein-journals.org Similarly, derivatives with electron-attracting substituents at positions 1 or 2 have been prepared from substituted 2-aminomethyl-pyridines and electrophiles like phosgene (B1210022) or ethyl chlorocarbonate. nih.gov

A powerful, metal-free Ritter-type reaction has been developed for synthesizing 1,3-disubstituted imidazo[1,5-a]pyridines. This approach uses a combination of bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) and para-toluenesulfonic acid (p-TsOH·H₂O) to generate a benzylic carbocation from a pyridinylmethanol derivative. acs.org This electrophilic intermediate is then intercepted by a nitrile nucleophile, leading to a nitrilium ion which undergoes intramolecular cyclization with the pyridine (B92270) ring, followed by rearomatization to furnish the final product in moderate to excellent yields. acs.org

Furthermore, direct C-H amination reactions, which involve electrophilic intermediates, have been established. A transition-metal-free method utilizes molecular iodine to mediate the oxidative annulation of 2-pyridyl ketones and alkylamines, affording a variety of imidazo[1,5-a]pyridine derivatives efficiently in a one-pot manner. rsc.org

Table 2: Electrophilic Activation for Imidazo[1,5-a]pyridine Synthesis

Electrophilic Precursor/ReagentActivating AgentReaction TypeProduct TypeRef
NitroalkanesPPA / P₄O₁₀Cyclocondensation1,3-Disubstituted Imidazo[1,5-a]pyridines beilstein-journals.org
Pyridinylmethanol / NitrilesBi(OTf)₃ / p-TsOHRitter-Type Reaction1,3-Disubstituted Imidazo[1,5-a]pyridines acs.org
2-Pyridyl Ketones / AlkylaminesI₂Oxidative AminationSubstituted Imidazo[1,5-a]pyridines rsc.org
Phosgene / Ethyl ChlorocarbonateN/ACyclizationImidazo[1,5-a]pyridin-3(2H)-one derivatives nih.gov

Metalation Pathways and Coordination Chemistry

The imidazo[1,5-a]pyridine framework is a versatile ligand in coordination chemistry, capable of coordinating to various transition metals through its nitrogen atoms or by being transformed into N-heterocyclic carbene (NHC) ligands. nih.gov This has led to the synthesis of a wide array of metal complexes with diverse coordination motifs and applications in catalysis. nih.gov

The deprotonation of 2-substituted imidazo[1,5-a]pyridinium salts leads to the formation of imidazo[1,5-a]pyridin-3-ylidenes, a class of NHCs. These carbenes have been shown to be strong π-accepting ligands, a property demonstrated by evaluating their rhodium and selenium complexes. rsc.org DFT calculations revealed that this strong π-accepting character arises from a hybrid orbital involving the vacant p-orbital of the carbene carbon and a π* orbital of the pyridine ring. rsc.org

Chiral imidazo[1,5-a]pyridinium salts bearing thioether side chains have been used to synthesize mixed C/S ligands. These react with silver(I) oxide to form silver carbenes, which then serve as carbene transfer agents to produce palladium and rhodium complexes. acs.org Structural studies of these complexes show that coordination occurs stereoselectively. acs.org

The imidazo[1,5-a]pyridine scaffold can also act as a simple N-based linker. Researchers have synthesized new coordination polymers using Zn(II) as the metallic node, dicarboxylic acids as linkers, and a linear ditopic imidazo[1,5-a]pyridine derivative. nih.gov In these structures, the imidazo[1,5-a]pyridine unit can act as an ancillary ligand or as a propagator, influencing the dimensionality of the resulting polymer network. nih.gov Additionally, titanium complexes supported by imidazo[1,5-a]pyridine-containing pyrrolyl ligands have been synthesized and characterized, showing catalytic activity in hydroamination and polymerization reactions. rsc.org

Table 3: Coordination Chemistry of Imidazo[1,5-a]pyridine Derivatives

Metal CenterLigand TypeComplex ExampleApplication/FindingRef
Rhodium (Rh)NHCRh(NHC)(CO)₂ClStrong π-accepting character of the ligand rsc.org
Palladium (Pd)Mixed C/S NHC[PdCl₂(C/S-ligand)]Asymmetric allylic alkylation catalysis acs.org
Zinc (Zn)Ditopic N-linker1D and 2D Coordination PolymersBuilding blocks for coordination networks nih.gov
Titanium (Ti)Pyrrolyl-ImPyTiL₂(NMe₂)₂Catalyst for hydroamination and polymerization rsc.org

Cycloaddition Reactions

The literature on cycloaddition reactions involving the imidazo[1,5-a]pyridine core primarily focuses on its synthesis rather than its use as a dienophile or diene in subsequent transformations. rsc.org Many synthetic strategies leverage cycloaddition pathways to construct the fused heterocyclic system itself.

For instance, a denitrogenative transannulation of pyridotriazoles with nitriles, catalyzed by BF₃·Et₂O, provides a metal-free route to imidazo[1,5-a]pyridines. organic-chemistry.org While this is a formal cycloaddition-cycloreversion process, it builds the core rather than reacting it.

In contrast, the isomeric imidazo[1,2-a]pyridine (B132010) system has been more extensively studied in cycloaddition reactions. For example, it undergoes tandem [8π+2π] cycloaddition and dehydrogenation reactions with benzynes. acs.org Other studies report the synthesis of imidazo[1,2-a]pyridines via NaIO₄/TBHP-promoted (3+2) cycloaddition of propargyl alcohols and 2-aminopyridines. nih.gov These examples highlight a common reactivity pattern for the broader class of imidazopyridines, but specific examples of the this compound core acting as a reactant in a cycloaddition are not prominently featured in recent literature. This suggests that the aromaticity and electronic nature of the imidazo[1,5-a]pyridine system may render it less reactive in typical cycloaddition pathways compared to its isomers or that this area of its reactivity remains underexplored.

Oxidative and Reductive Transformation Pathways

The imidazo[1,5-a]pyridine ring system can undergo both oxidative and reductive transformations, often as part of synthetic methodologies to introduce functionality or to modify the saturation of the heterocyclic core.

Oxidative Pathways: Many syntheses of the imidazo[1,5-a]pyridine skeleton are inherently oxidative. A metal-free method for producing these heterocycles involves the sequential dual oxidative amination of C(sp³)–H bonds, a process where six hydrogen atoms are removed. organic-chemistry.org Copper-catalyzed reactions frequently use an external oxidant, such as clean O₂, to drive the final aromatization step via oxidative dehydrogenation. organic-chemistry.org Molecular iodine (I₂) is also a common reagent, mediating oxidative annulations and C-H aminations to form the heterocyclic ring. rsc.org An iodine-mediated one-pot synthesis of 3-aryl-1-(phenylthio)imidazo[1,5-a]pyridines from 2-picolylamines and aryl aldehydes has been developed, where an oxidative C-S bond formation occurs. mdpi.com Furthermore, electrochemical methods have been employed, such as the synthesis of 1-cyano-imidazo[1,5-a]pyridines where [CN] species are generated via the electrochemical oxidation of SCN⁻ anions. rsc.org

Reductive Pathways: While less common than oxidative reactions, reductive transformations of related pyridine-fused heterocycles have been reported and suggest potential pathways for this compound. For the related imidazo[4,5-c]pyridine system, reduction using formic acid in the presence of triethylamine (B128534) leads to the formation of the corresponding partially saturated 5-formylspinaceamines. researchgate.net A more potent reducing agent, nickel-aluminum alloy in a dilute base, has been shown to reduce a variety of pyridines and their fused derivatives to the corresponding piperidines (the fully saturated ring). researchgate.net These methods could potentially be applied to reduce the pyridine portion of the this compound core, providing access to its hexahydro derivatives, which are also of interest in medicinal chemistry. ontosight.ai

Computational Chemistry and Theoretical Studies of Imidazo 1,5 a Pyridine Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometries

DFT calculations are a cornerstone in the theoretical investigation of imidazo[1,5-a]pyridine (B1214698) systems, providing fundamental information about their electronic structure and optimized geometries. These calculations have been used to understand the distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in some 1,3-disubstituted imidazo[1,5-a]pyridines, both HOMO and LUMO are primarily located along an axis from the substituent at position 1 (R1) through the core of the molecule. d-nb.info The nature of the substituents can, however, influence this distribution. d-nb.info

Table 1: Selected DFT Calculation Applications on Imidazo[1,5-a]pyridine Derivatives
Studied PropertyKey FindingsReferences
Electronic Structure HOMO and LUMO are often centered along an axis from R1 through the molecular core. d-nb.info
Substituent Effects Substituents can alter the distribution of frontier orbitals and induce molecular twisting. d-nb.info
Intramolecular Charge Transfer DFT helps in visualizing the separation of electron density between HOMO and LUMO, indicating ICT. rsc.org

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the photophysical properties of imidazo[1,5-a]pyridine derivatives, including their absorption and emission spectra. TD-DFT calculations have been successfully used to rationalize the electronic transitions observed in the absorption processes of these compounds. mdpi.commdpi.com For example, in a series of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols, TD-DFT calculations identified the main electronic transitions as intraligand transitions. mdpi.com

These calculations can predict the wavelengths of maximum absorption (λmax) and emission, which often show good agreement with experimental data. acs.org For instance, the absorption behaviors of certain alkynylated and alkenylated imidazo[1,5-a]pyridines were found to fit well with values predicted by TD-DFT calculations at the B3LYP/6-311++G(d,p) level. acs.org Furthermore, TD-DFT has been instrumental in understanding the nature of excited states. Studies on rhenium(I) complexes with a 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligand used TD-DFT to reveal that the lowest singlet excited state (S1) is predominantly a π-π* state localized on the ligand core. acs.org This level of detail is crucial for designing molecules with specific photophysical properties for applications in areas like organic light-emitting diodes (OLEDs). researchgate.net

Table 2: Photophysical Properties of Imidazo[1,5-a]pyridine Derivatives Predicted by TD-DFT
Compound TypePredicted PropertyKey FindingReferences
Boron difluoride complexesElectronic transitionsIdentified as intraligand transitions. mdpi.com
Alkynylated/Alkenylated derivativesAbsorption spectraGood agreement between predicted and experimental values. acs.org
Rhenium(I) complexesExcited state characterS1 state is predominantly a π-π* state on the ligand. acs.org

Analysis of Ligand Electronic (e.g., π-Accepting Character, σ-Donating Character) and Steric Properties

The imidazo[1,5-a]pyridine scaffold can be tailored to act as a ligand with specific electronic and steric properties for coordination with metal centers. Imidazo[1,5-a]pyridin-3-ylidenes, a class of N-heterocyclic carbenes (NHCs) derived from this scaffold, have been shown to possess strong π-accepting character. researchgate.net This is attributed to a hybrid accepting orbital composed of a vacant p-orbital of the carbene and a π* orbital of the pyridine (B92270) ring. researchgate.net DFT calculations have been essential in revealing these electronic features. ccspublishing.org.cn

The electronic properties of these ligands can be finely tuned by introducing different substituents on the imidazo[1,5-a]pyridine backbone. researchgate.net For example, the substituents at the C5 and N2 positions of imidazo[1,5-a]pyridine-derived carbenes (IPCs) have a strong influence on their catalytic performance. ccspublishing.org.cn In addition to electronic effects, the steric properties of these ligands are also crucial for their application in catalysis. The introduction of bulky groups can create a specific steric environment around the metal center, influencing the selectivity and efficiency of catalytic reactions. ccspublishing.org.cn For instance, a bulky bornylimidazo[1,5–a]pyridin-3-ylidene allylic Pd complex showed high efficiency in certain cross-coupling reactions due to a combination of its electronic and steric properties. ccspublishing.org.cn

Table 3: Electronic and Steric Properties of Imidazo[1,5-a]pyridine-Based Ligands
Ligand TypeElectronic PropertySteric InfluenceReferences
Imidazo[1,5-a]pyridin-3-ylidenesStrong π-accepting characterSubstituents can be used to control the steric environment. researchgate.netccspublishing.org.cn
Imidazo[1,5-a]pyridine-derived carbenes (IPCs)Tunable by substituents at C5 and N2 positions.Affects catalytic performance. ccspublishing.org.cn

Investigation of Intermolecular Interactions, including π···π Stacking and Hydrogen Bonding

Computational studies have been vital in understanding the non-covalent interactions that govern the solid-state packing of imidazo[1,5-a]pyridine derivatives. These interactions, which include π-π stacking and hydrogen bonding, play a significant role in determining the crystal structure and, consequently, the material's properties. rsc.orgrsc.org Hirshfeld surface analysis and electrostatic potential analysis are computational tools that have been used to elucidate the roles of these various noncovalent forces. rsc.org

In the crystal structures of imidazo[1,5-a]pyridine compounds, molecules are often connected through intermolecular π-π stacking and various C-H···N and C-H···π interactions. rsc.orgrsc.org The specific arrangement and strength of these interactions can influence the photophysical properties of the material. For example, tight π-stacking contacts can lead to a decrease in the fluorescence quantum yield. rsc.org DFT calculations, in conjunction with methods like Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, have been used to assess the energetics of these interactions, confirming that π-stacking can be the dominant force in dimer formation. mdpi.com

Table 4: Intermolecular Interactions in Imidazo[1,5-a]pyridine Systems
Interaction TypeRole in Crystal PackingImpact on PropertiesComputational ToolsReferences
π-π Stacking Connects molecules in the solid state.Can decrease fluorescence quantum yield.Hirshfeld surface analysis, DFT, QTAIM, NCI plots rsc.orgrsc.orgmdpi.com
Hydrogen Bonding (C-H···N, C-H···π) Contributes to the overall crystal packing.Influences molecular arrangement.Hirshfeld surface analysis, DFT rsc.orgrsc.org

Theoretical Characterization of Protonation Equilibria

Theoretical calculations have been employed to study the protonation equilibria of imidazo[1,5-a]pyridine derivatives. These studies are particularly relevant for understanding the behavior of these compounds as pH probes. rsc.orgmdpi.com DFT calculations can provide insights into the changes in electronic structure upon protonation. For example, it has been shown that the protonation of the nitrogen atom at position 2 in the imidazole (B134444) ring can decrease the electron density on the fused ring system. rsc.org

This change in electron distribution upon protonation is often the basis for the observed changes in the fluorescence properties of these molecules when used as pH sensors. rsc.org By calculating the pKa values and analyzing the electronic properties of the protonated and deprotonated forms, researchers can gain a deeper understanding of the sensing mechanism. rsc.org These theoretical insights are valuable for the rational design of new and improved fluorescent probes for pH measurements in various environments, including biological systems. mdpi.com

Functional Applications of Imidazo 1,5 a Pyridine Scaffolds in Advanced Materials and Catalysis

Development of Organic Light-Emitting Diodes (OLEDs) and Organic Thin-Layer Field Effect Transistors (FETs)

Imidazo[1,5-a]pyridine (B1214698) derivatives have emerged as promising materials for optoelectronic devices, including OLEDs and FETs. mdpi.comresearchgate.net Their inherent luminescence and charge-transporting capabilities make them suitable for use as emissive layers in OLEDs. mdpi.com For instance, an imidazo[1,5-a]pyridine-anthracene-based fluorophore has been successfully used in the fabrication of a greenish-yellow OLED with a luminous efficiency of 4.4 cd A⁻¹, a power efficiency of 2.2 lm W⁻¹, and an external quantum efficiency of 3.2%. tandfonline.com This device exhibited a low turn-on voltage of 7 V and emitted light with CIE coordinates of (0.34, 0.45). tandfonline.com Furthermore, the same material was utilized in the fabrication of a white LED, which displayed a high color rendering index (CRI) of 89, a luminous efficiency of radiation (LER) of 328 lm W⁻¹, and a correlated color temperature (CCT) of 4907 K. tandfonline.com

While there are limited examples of imidazo[1,5-a]pyridine compounds being used as emissive layers in OLEDs, their potential is evident. mdpi.com The development of novel bipolar deep-blue fluorescent emitters using an imidazo[1,2-a]pyridine (B132010) acceptor has resulted in high-performance OLEDs with negligible efficiency roll-off. nih.gov Non-doped devices based on these materials achieved external quantum efficiencies (EQEs) of up to 4.85% with deep-blue emission. nih.gov Doped devices showed even higher performance, with a maximum EQE of 6.13% and deep-blue CIE coordinates. nih.gov These findings highlight the potential of imidazo[1,5-a]pyridine and its isomers in creating highly efficient and stable OLEDs. researchgate.netnih.gov

Beyond OLEDs, the unique properties of imidazo[1,5-a]pyridine derivatives make them candidates for applications in organic thin-layer field-effect transistors. researchgate.net

Fluorophores and Emissive Dyes with Tunable Optical Properties

Imidazo[1,5-a]pyridine derivatives are well-regarded for their fluorescent properties, often exhibiting large Stokes shifts and good fluorescence quantum yields. mdpi.commdpi.com These characteristics make them valuable as fluorophores and emissive dyes with tunable optical properties. researchgate.net The emission color of these compounds can be modulated by introducing different substituents onto the heterocyclic core. researchgate.net

A series of boron difluoride compounds with 2-(imidazo[1,5-a]pyridin-3-yl)phenols functionalized with alkyl chains have been shown to display blue emission in both solution and thin polymeric films. mdpi.com These compounds exhibit large Stokes shifts, a desirable feature for various applications. mdpi.com Time-dependent density functional theory (TD-DFT) calculations have confirmed that the electronic transitions are primarily intra-ligand transitions. mdpi.com

Furthermore, imidazo[1,5-a]pyridine-benzilimidazole conjugated donor-π-acceptor fluorophores have been synthesized, exhibiting strong greenish-yellow emission with good quantum yields of around 70%. rsc.org These molecules display excellent intramolecular charge transfer (ICT) and a large Stokes shift of approximately 7000 cm⁻¹. rsc.orgrsc.org The emission properties of these fluorophores can be tuned by altering the solvent polarity. rsc.org For instance, the emission of BPy-1, BPy-2, and BPy-FL can be shifted across the visible spectrum by changing the solvent from nonpolar to polar. rsc.org

The versatility of the imidazo[1,5-a]pyridine scaffold allows for the development of fluorophores with a wide range of emission colors and properties. One study synthesized five different imidazo[1,5-a]pyridine-based fluorophores, all of which displayed a large Stokes shift greater than 5000 cm⁻¹. mdpi.com The emission spectra of these compounds in various solvents demonstrated their solvatochromic behavior, which is the ability to change color in response to the solvent's polarity. mdpi.com This property makes them suitable for applications such as fluorescent probes. mdpi.commdpi.com

Imidazo[1,5-a]pyridinium ions have also been identified as highly emissive and water-soluble fluorophores. acs.org Synthetic modifications to the groups conjugated to the polyheterocyclic core have a profound impact on their emission properties. acs.org Notably, two structural isomers of functionalized imidazo[1,5-a]pyridinium ions were found to exhibit distinct de-excitation pathways, leading to either a fluorescence "turn-on" or a ratiometric response to changes in pH. acs.org

The following table summarizes the photophysical properties of some representative imidazo[1,5-a]pyridine-based fluorophores.

CompoundSolventAbsorption Max (nm)Emission Max (nm)Stokes Shift (cm⁻¹)Quantum Yield
BPy-1 Dichloromethane (B109758)-~520~7000~0.70
BPy-2 Dichloromethane-~520~7000~0.70
BPy-FL Dichloromethane--~7000-
Imidazo[1,5-a]pyridine-anthracene Hexane-528~11000-
Imidazo[1,5-a]pyridine-anthracene Acetonitrile-586~11000-

Precursors to N-Heterocyclic Carbenes (NHCs) and Their Catalytic Activity

The imidazo[1,5-a]pyridine skeleton provides a versatile platform for the generation of stable N-heterocyclic carbenes (NHCs). acs.org These NHCs, particularly imidazo[1,5-a]pyridin-3-ylidenes (ImPy), have gained significant interest as ligands in transition-metal catalysis. nih.govmdpi.com They are considered true carbene ligand analogues of the widely used Buchwald phosphines. researchgate.net The synthesis of imidazo[1,5-a]pyridinium salts, which are precursors to these NHCs, can be efficiently achieved through a three-component coupling reaction of substituted picolinaldehydes, amines, and formaldehyde (B43269) under mild conditions. organic-chemistry.orgnih.gov This method allows for the incorporation of diverse functionalities and chiral substituents, providing access to a wide range of NHC ligands with tunable steric and electronic properties. organic-chemistry.org

The imidazo[1,5-a]pyridine framework can coordinate with various transition metals, including palladium, copper, nickel, and platinum, forming a vast number of metal complexes with diverse coordination motifs. nih.gov These metal complexes have demonstrated significant catalytic activity in a variety of organic transformations. nih.govmdpi.comrsc.org

Palladium complexes of imidazo[1,5-a]pyridin-3-ylidene (ImPy) have proven to be highly effective precatalysts for a range of cross-coupling reactions. nih.govrsc.org These air- and moisture-stable complexes are easily handled and feature fast activation to the catalytically active monoligated Pd(0) species. nih.govrsc.org

One notable application is in the Suzuki-Miyaura cross-coupling reaction. nih.govrsc.org 3-Aryl-1-phosphinoimidazo[1,5-a]pyridine ligands have been synthesized and successfully employed in palladium-catalyzed Suzuki-Miyaura reactions to prepare sterically hindered biaryl and heterobiaryl compounds. nih.govrsc.orgresearchgate.net For example, the coupling of m-bromo-xylene with 2-methoxyphenylboronic acid using a palladium acetate (B1210297) precatalyst and a 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligand afforded the desired biaryl product in good yield. nih.gov

ImPy-Pd complexes have also shown remarkable activity in the challenging C–NO₂ activation for the cross-coupling of nitroarenes. nih.govrsc.org The steric and electronic properties of the ImPy ligand can be fine-tuned to optimize catalytic performance. nih.govrsc.org For instance, the ImPyMesDipp ligand, featuring a specific steric arrangement, was found to be highly reactive for the Pd-catalyzed cross-coupling of nitroarenes. nih.govrsc.org

Furthermore, a scalable synthesis of C5-substituted imidazo[1,5-a]pyridin-3-ylidene ligands has been developed using a Ni-catalyzed Kumada cross-coupling reaction, which facilitates modular access to these important ligands without the need for chromatographic purification. nih.govrsc.org

The following table presents data on the Suzuki-Miyaura cross-coupling of 4-nitroanisole (B1192098) with benzeneboronic acid using a Pd-ImPy catalyst. nih.gov

Catalyst (mol%)BaseTemperature (°C)Time (h)Yield (%)
5K₃PO₄1301681
5K₃PO₄13010-
5Cs₂CO₃13016-

Copper complexes incorporating imidazo[1,5-a]pyridine-based ligands have demonstrated catalytic activity in various transformations. For instance, copper-catalyzed aerobic oxidative synthesis of imidazo[1,5-a]pyridines has been achieved through a cascade denitrogenative transannulation reaction of pyridotriazoles with benzylamines. acs.org This method utilizes molecular oxygen from the air as the sole oxidant. acs.org

Copper catalysis has also been employed for the direct transannulation of N-heteroaryl aldehydes or ketones with alkylamines via C(sp³)–H amination, providing a concise route to multifunctional imidazo[1,5-a]pyridines. organic-chemistry.org Additionally, a copper/iodine co-catalyzed decarboxylative cyclization of α-amino acids with 2-benzoylpyridines yields 1,3-disubstituted imidazo[1,5-a]pyridines. organic-chemistry.org

Imidazo[1,5-a]pyrid-3-ylidene (IPC) has been investigated as a catalyst for the oxidative esterification of aldehydes, with sterically hindered IPCs showing good catalytic activity. researchgate.net Furthermore, copper-catalyzed synthesis of imidazo[1,5-a]pyridine-1-carboxylates has been accomplished through the oxidative amination of C(sp³)–H bonds under mild aerobic conditions. rsc.org

Nickel and platinum complexes of imidazo[1,5-a]pyridine-based ligands have also found applications in catalysis. Nickel(II) dichloride complexes with a pyridine-chelated imidazo[1,5-a]pyridin-3-ylidene (py-ImPy) ligand have been developed as catalyst precursors for the synthesis of acrylates from ethylene (B1197577) and carbon dioxide, a process relevant to carbon capture and utilization. mdpi.com

The imidazo[1,5-a]pyridine framework has been shown to coordinate with nickel, leading to the formation of catalytically active species. nih.gov A scalable synthesis of C5-substituted imidazo[1,5-a]pyridin-3-ylidene ligands has been achieved through a Ni-catalyzed Kumada cross-coupling, highlighting the synergy between different metal catalysts in accessing these important ligands. nih.govrsc.org

While the use of platinum complexes with imidazo[1,5-a]pyridine ligands in catalysis is an area of ongoing research, the versatility of this scaffold suggests potential for the development of novel platinum-based catalysts for various organic transformations. researchgate.net

Kinetic studies have provided valuable insights into the activation and reactivity of ImPy-metal catalysts. For well-defined [(NHC)Pd(cinnamyl)Cl] complexes of ImPy, kinetic studies have demonstrated their fast activation to the monoligated Pd(0) active species. rsc.org This rapid activation is a key feature that contributes to their high catalytic efficiency. rsc.org

Computational studies have been employed to understand the electronic properties of sterically-restricted imidazo[1,5-a]pyridin-3-ylidene ligands. nih.govrsc.org These studies have helped to establish the relationship between the ligand structure and the catalytic activity of the corresponding metal complexes. nih.govrsc.org For example, computational analysis has shown that a perfect match of sterics at the C5 and N2 positions of the ImPy ligand is crucial for optimal catalytic results in Pd-catalyzed cross-coupling reactions. nih.gov

Mechanistic investigations into the palladium-catalyzed intramolecular dehydrogenative coupling for the synthesis of fused imidazo[1,2-a]pyrimidines suggest a plausible pathway involving the formation of a seven-membered palladium cycle intermediate. acs.org This is followed by a 1,2-Pd migration to form a six-membered aza cyclic compound, which then undergoes reductive elimination to yield the final product. acs.org

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The imidazo[1,5-a]pyridine skeleton serves as a versatile ligand in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). nih.gov Its capacity to coordinate with various metal ions through its nitrogen atoms allows for the formation of diverse and intricate structural motifs. nih.gov This has led to the exploration of imidazo[1,5-a]pyridine derivatives as building blocks for crystalline materials with potential applications in areas such as gas storage, catalysis, and magnetism. nih.gov

The synthesis of these materials often involves solvothermal methods. For instance, a copper-based metal-organic framework, Cu-MOF-74, has been synthesized using this approach, demonstrating the applicability of imidazo[1,5-a]pyridine derivatives in creating robust framework structures. rsc.org The versatility of the imidazo[1,5-a]pyridine core allows it to function as a bidentate or tridentate chelating system, depending on the substitution pattern, leading to a variety of coordination geometries. nih.gov

Compound/FrameworkMetal IonLinker(s)Dimensionality/Role of Imidazo[1,5-a]pyridineKey Finding
Coordination Polymer 1 Zn(II)Fumarate1D, Ancillary LigandFirst example of a Zn(II)-coordination polymer with an imidazo[1,5-a]pyridine derivative. nih.gov
Coordination Polymer 2 Zn(II)Dicarboxylic Acid-Demonstrates structural versatility of the ligand. nih.gov
Coordination Polymer 3 Zn(II)Dicarboxylic Acid-Highlights the role of π–π interactions in the solid state. nih.gov
Cu-MOF-74 Cu(II)-3D FrameworkSynthesized via a solvothermal method. rsc.org

Applications in Chemical Sensors and Confocal Microscopy

The inherent luminescent properties of imidazo[1,5-a]pyridine derivatives make them highly suitable for applications in chemical sensing and bioimaging, particularly confocal microscopy. researchgate.netrsc.org These compounds often exhibit intense emission and tunable optical properties, which are critical for the development of sensitive and selective fluorescent probes. researchgate.netmdpi.com Their compact size and photostability are additional advantages for their use in biological environments. mdpi.comnih.gov

Researchers have developed imidazo[1,5-a]pyridine-based fluorophores that act as molecular sensors for the detection of metal ions, such as Co²⁺. researchgate.net Furthermore, their solvatochromic behavior, where the emission wavelength changes with the polarity of the solvent, has been exploited to create probes for studying cellular environments. mdpi.comnih.gov For instance, a series of five imidazo[1,5-a]pyridine-based fluorophores were synthesized and their interactions with liposomes, as models for cell membranes, were investigated. mdpi.comnih.gov The successful intercalation of these probes into the lipid bilayer demonstrated their potential as fluorescent membrane probes for monitoring membrane dynamics, hydration, and fluidity. mdpi.comnih.gov

In the context of confocal microscopy, the ability of these compounds to act as emitters is a key feature. rsc.org Their large Stokes shifts, the difference between the absorption and emission maxima, are particularly beneficial as they minimize self-quenching and improve signal-to-noise ratios in imaging applications. mdpi.com

Probe TypeTarget/ApplicationKey Feature(s)Research Finding
Molecular Sensor Co²⁺ Detection-Demonstrated sensing capability for specific metal ions. researchgate.net
Fluorescent Membrane Probes Cell Membrane StudiesSolvatochromic behavior, intercalation in lipid bilayersSuitable for monitoring membrane dynamics and fluidity. mdpi.comnih.gov
Emitters for Confocal Microscopy BioimagingIntense emission, large Stokes shiftUseful for high-contrast cellular imaging. mdpi.comrsc.org

Exploration in Open-Shell Organic Materials

The imidazo[1,5-a]pyridine scaffold has emerged as a versatile platform for the design and synthesis of stable open-shell organic materials, such as radicals and carbenes. These materials are of fundamental interest due to their unique electronic and magnetic properties.

One area of exploration involves the creation of N-heterocyclic olefins (NHOs) based on the imidazo[1,5-a]pyridine core. nih.gov The introduction of specific substituents, such as alkenyl or alkynyl groups, at the C5 position can trigger an intramolecular cyclization. nih.gov This process leads to the formation of π-extended heterocycles, specifically (dihydro)imidazo[2,1,5-de]quinolizines, which exhibit strong paratropic ring currents. nih.gov These molecules can undergo low-potential oxidation to generate fluorescent radical cations, expanding the family of fluorescent organic radicals. nih.gov

The imidazo[1,5-a]pyridine skeleton also provides a foundation for the generation of stable N-heterocyclic carbenes (NHCs). sigmaaldrich.comnih.gov NHCs are a class of persistent carbenes that have found widespread use as ligands in transition metal catalysis and as organocatalysts. The synthesis of Rh(I) mono- and bis-carbene complexes from imidazo[1,5-a]pyridin-3-ylidenes has been reported, showcasing the utility of this scaffold in creating novel carbene structures. sigmaaldrich.comnih.gov

Material TypePrecursor/ScaffoldResulting SpeciesKey Property/Application
N-Heterocyclic Olefins (NHOs) C5-substituted Imidazo[1,5-a]pyridine(Dihydro)imidazo[2,1,5-de]quinolizinesFormation of fluorescent radical cations upon oxidation. nih.gov
N-Heterocyclic Carbenes (NHCs) Imidazo[1,5-a]pyridin-3-ylideneStable Rh(I) mono- and bis-carbene complexesVersatile architecture for new types of stable carbenes. sigmaaldrich.comnih.gov

Exploration of Imidazo 1,5 a Pyridine Derivatives in Chemical Biology and Medicinal Chemistry Research

Identification as Privileged Pharmacophoric Scaffolds

The imidazo[1,5-a]pyridine (B1214698) nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. rsc.orgbenthamdirect.comrsc.org This designation stems from its recurring presence in compounds exhibiting a wide spectrum of biological activities. researchgate.net The structural rigidity, synthetic accessibility, and the capacity for diverse functionalization make this heterocyclic system an attractive starting point for the design of novel therapeutic agents. organic-chemistry.orgrsc.orgacs.orgmdpi.comresearchgate.net Its unique electronic properties and ability to form various non-covalent interactions with biological macromolecules contribute to its status as a versatile pharmacophore. rsc.orgresearchgate.net Researchers have successfully utilized this scaffold to develop compounds with applications ranging from materials science to pharmaceuticals, including anticancer agents and fluorescent probes. rsc.orgmdpi.com

Role as Building Blocks for Bio-conjugates

The inherent properties of the imidazo[1,5-a]pyridine scaffold also make it a suitable building block for the synthesis of bio-conjugates. The ability to introduce various functional groups onto the core ring system allows for the covalent attachment of other molecules, such as peptides, nucleic acids, or imaging agents. This versatility enables the creation of hybrid molecules with tailored biological activities and functionalities. For instance, the luminescent properties of certain imidazo[1,5-a]pyridine derivatives make them valuable as fluorescent probes in bio-imaging applications. mdpi.com

Modulators of Biological Targets and Pathways

The therapeutic potential of imidazo[1,5-a]pyridine derivatives is underscored by their ability to modulate a wide range of biological targets and pathways implicated in various diseases.

Enzyme Inhibition Studies

Imidazo[1,5-a]pyridine derivatives have been investigated as inhibitors of several key enzymes.

Rab Geranylgeranyl Transferase (RGGT): While research has focused on the related imidazo[1,2-a]pyridine (B132010) scaffold as a source of RGGT inhibitors, the broader class of imidazopyridines is of interest for targeting this enzyme. nih.gov RGGT is crucial for the post-translational modification of Rab GTPases, proteins involved in vesicular trafficking. nih.gov Inhibition of RGGT can disrupt these processes, which are often dysregulated in diseases like cancer. nih.gov

Peptide Deformylase (PDF): Imidazo[1,2-a]pyridine derivatives have been explored as inhibitors of peptide deformylase, a metalloenzyme essential for bacterial protein synthesis. google.com This makes PDF an attractive target for the development of novel antibacterial agents.

Aromatase: Certain substituted imidazo[1,5-a]pyridine derivatives have been identified as potent aromatase inhibitors. researchgate.netgoogle.com Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a validated strategy for the treatment of hormone-dependent breast cancer. google.commdpi.com

Table 1: Imidazo[1,5-a]pyridine Derivatives as Enzyme Inhibitors

Enzyme TargetSignificanceReference
Rab Geranylgeranyl TransferasePost-translational modification of Rab GTPases, vesicular trafficking nih.gov
Peptide DeformylaseBacterial protein synthesis, antibacterial target google.com
AromataseEstrogen biosynthesis, breast cancer therapy researchgate.netgoogle.commdpi.com

Interactions with Nucleic Acids

The planar structure of the imidazo[1,5-a]pyridine ring system suggests the potential for interaction with nucleic acids, such as DNA and RNA. Some ruthenium complexes incorporating imidazo[1,5-a]pyridine ligands have demonstrated strong DNA-binding affinity. researchgate.net This interaction can occur through intercalation, where the molecule inserts itself between the base pairs of the DNA double helix, potentially leading to cytotoxic effects. This mode of action is a hallmark of many anticancer drugs.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a common feature of many diseases, particularly cancer. Imidazo[1,5-a]pyridine derivatives have emerged as promising inhibitors of several protein kinases.

Aurora Kinase: The related imidazo[4,5-b]pyridine scaffold has been extensively studied for the development of Aurora kinase inhibitors. acs.orgnih.govacs.orgnih.gov Aurora kinases are key regulators of mitosis, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. acs.org Optimization of these scaffolds has led to the identification of dual FLT3/Aurora kinase inhibitors with potential for treating acute myeloid leukemia. acs.orgnih.gov

Serine/Threonine Protein Kinase (e.g., Akt, Pim): Imidazo[1,2-a]pyridine-based peptidomimetics have been designed as inhibitors of the serine/threonine kinase Akt, which is hyperactivated in many human tumors. nih.gov Additionally, imidazo[1,2-b]pyridazine (B131497) derivatives have been identified as potent inhibitors of Pim kinases, another family of serine/threonine kinases implicated in cancer. semanticscholar.orgfrontiersin.org

Table 2: Imidazo[1,5-a]pyridine and Related Scaffolds as Protein Kinase Inhibitors

Kinase TargetScaffoldSignificanceReference
Aurora KinaseImidazo[4,5-b]pyridineMitotic regulation, cancer therapy acs.orgnih.govacs.orgnih.gov
Akt (Serine/Threonine Kinase)Imidazo[1,2-a]pyridineCell survival and proliferation, cancer therapy nih.gov
Pim Kinase (Serine/Threonine Kinase)Imidazo[1,2-b]pyridazineCell survival and proliferation, cancer therapy semanticscholar.orgfrontiersin.org

GABAA Receptor Positive Allosteric Modulation

Imidazopyridines are well-known for their activity as positive allosteric modulators (PAMs) of the GABAA receptor, the major inhibitory neurotransmitter receptor in the central nervous system. nih.govwikipedia.org PAMs enhance the effect of the endogenous ligand GABA, leading to sedative and anxiolytic effects. wikipedia.org While much of the research has focused on other imidazopyridine isomers, such as imidazo[1,2-a]pyridines, the general class of compounds is recognized for this activity. nih.govnih.govdatapdf.com The development of subtype-selective GABAA receptor modulators is an active area of research for the treatment of various neurological and psychiatric disorders. acs.org

Isolation from Natural Products (e.g., Cribrostatin-6)

The imidazo[1,5-a]pyridine scaffold is a key structural motif found in various biologically active compounds. While direct isolation of Imidazo[1,5-a]pyridin-3(2H)-one from natural sources is not widely reported, related fused imidazole (B134444) heterocyclic systems are present in a number of natural products, showcasing nature's utilization of this privileged structural framework. A prominent example is Cribrostatin-6, a potent antineoplastic and antimicrobial agent isolated from a marine sponge.

Cribrostatin-6 was isolated from the blue marine sponge Cribrochalina sp., collected in the Republic of Maldives. researchgate.netacs.org The isolation process involved solvent extraction of the sponge material, followed by extensive chromatographic separation techniques to yield the pure, dark blue compound. researchgate.net Although Cribrostatin-6 possesses a unique tricyclic imidazo[5,1-a]isoquinolinedione core, its discovery highlights the importance of marine organisms as a source of novel heterocyclic compounds with significant biological activities. nih.govrsc.org

The structure of Cribrostatin-6 was elucidated through a combination of spectroscopic methods, including high-resolution mass spectrometry (HRMS) and advanced nuclear magnetic resonance (NMR) techniques. researchgate.netrsc.org The definitive molecular structure was confirmed by X-ray crystal structure analysis. researchgate.net Cribrostatin-6 exhibits significant cancer cell growth inhibitory activity against murine P388 lymphocytic leukemia and has also been shown to inhibit the growth of several pathogenic bacteria and fungi. researchgate.netacs.org The total synthesis of Cribrostatin-6 has been achieved, confirming its structure and providing a pathway for the creation of analogues for further biological evaluation. nih.govnih.gov

Table 1: Isolation and Properties of Cribrostatin-6
AttributeDetailsReference
Natural SourceMarine sponge Cribrochalina sp. researchgate.netacs.org
Core StructureImidazo[5,1-a]isoquinolinedione nih.gov
Molecular FormulaC₁₅H₁₄N₂O₃ researchgate.netrsc.org
Biological ActivityAntineoplastic (P388 ED₅₀ 0.3 µg/mL) researchgate.netacs.org
Antimicrobial (inhibits Gram-positive bacteria and pathogenic fungi) researchgate.netrsc.org

Structure-Activity Relationship (SAR) Studies for Modulating Biological Functions

The imidazo[1,5-a]pyridine scaffold is a versatile template for the design of new therapeutic agents. Structure-activity relationship (SAR) studies, which investigate how chemical structure correlates with biological activity, have been instrumental in optimizing the potency and selectivity of these derivatives for various biological targets.

One area of significant research has been the development of imidazo[1,5-a]pyridine derivatives as 5-HT4 receptor partial agonists for the potential treatment of cognitive disorders associated with Alzheimer's disease. nih.gov In these studies, researchers systematically modified different positions of the imidazo[1,5-a]pyridine core to understand the structural requirements for optimal receptor binding and activation. nih.gov Optimization of substituents on the scaffold led to the discovery of potent, selective, and brain-penetrant compounds with desirable pharmacokinetic properties. nih.gov

Another major focus of SAR studies has been the exploration of imidazo[1,5-a]pyridine derivatives as anticancer agents. For instance, a series of imidazo[1,5-a]pyridine-benzimidazole hybrids were synthesized and evaluated for their ability to inhibit tubulin polymerization and the PI3K/Akt signaling pathway, both of which are crucial for cancer cell proliferation and survival. rsc.orgnih.gov These studies revealed that the nature and position of substituents on both the imidazo[1,5-a]pyridine and benzimidazole (B57391) rings significantly influenced their cytotoxic activity against various human tumor cell lines. rsc.orgnih.gov Molecular docking simulations further supported these findings by predicting the binding interactions of the most active compounds within the colchicine (B1669291) binding site of tubulin. nih.gov

The table below summarizes key findings from SAR studies on imidazo[1,5-a]pyridine derivatives, illustrating how specific structural modifications impact their biological functions.

Table 2: Structure-Activity Relationship of Imidazo[1,5-a]pyridine Derivatives
Scaffold/DerivativeTarget/ApplicationKey SAR FindingsReference
Imidazo[1,5-a]pyridine derivatives5-HT4 Receptor Partial Agonists (Alzheimer's Disease)Focused SAR and optimization of ADME properties led to the discovery of a lead compound with good efficacy in animal models of cognition. nih.gov
Imidazo[1,5-a]pyridine-benzimidazole hybridsAnticancer (Tubulin Polymerization and PI3K/Akt Pathway Inhibitors)Substitutions on both heterocyclic rings are crucial for activity. Specific compounds showed significant cytotoxicity, induced apoptosis, and arrested the cell cycle at the G2/M phase. rsc.orgnih.gov
1,3-diarylated imidazo[1,5-a]pyridinesOptical Properties (Fluorophores)The chemical structure of the substituent at position 3, derived from different aromatic aldehydes, influences the fluorescent emission and solvatochromic effects. unito.it

Concluding Perspectives and Future Research Directions

Summary of Key Advancements in Imidazo[1,5-a]pyridin-3(2H)-one Research

Research into the this compound core has been specific and methodical. Early pivotal work established the foundational synthesis, which involves the cyclization of substituted 2-aminomethyl-pyridines with reagents like phosgene (B1210022) or ethyl chlorocarbonate. nih.gov This initial breakthrough allowed for the creation of a variety of derivatives, particularly those bearing electron-withdrawing substituents at the 1 or 2 positions. nih.gov

A significant advancement in the synthesis of specific, functionalized derivatives was demonstrated with the preparation of 8-chloro-6-(trifluoromethyl)this compound. researchgate.net This work showcased a modern, multi-step synthetic route, starting from (3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamine, and confirmed the structure of the resulting lactam through single crystal X-ray methods. researchgate.net This provided a concrete example of a highly substituted and potentially valuable derivative of the core scaffold.

While much of the broader research has focused on the aromatic imidazo[1,5-a]pyridine (B1214698) system for applications like fluorescent probes and ligands, the advancements for the 3(2H)-one derivative have remained centered on its synthesis and the preparation of specific, often halogenated, analogues.

Emerging Methodologies and Synthetic Challenges for this compound

The synthesis of the this compound ring system is not without its difficulties. A primary and persistent challenge, noted since early investigations, is the inability to synthesize the unsubstituted parent compound, this compound, directly. nih.gov Successful syntheses have historically required the presence of stabilizing groups, typically electron-withdrawing in nature, on the heterocyclic core. nih.gov

The established methodology involves a cyclization reaction using substituted 2-aminomethyl-pyridines. nih.govresearchgate.net For instance, the synthesis of 8-chloro-6-(trifluoromethyl)this compound utilizes triphosgene (B27547) in the presence of triethylamine (B128534) to form the lactam ring from the corresponding aminomethylpyridine precursor. researchgate.net

Table 1: Synthetic Approaches to this compound Derivatives

PrecursorReagent(s)Resulting DerivativeReference
Substituted 2-aminomethyl-pyridinesPhosgene or Ethyl ChlorocarbonateDerivatives with electron-attracting substituents nih.gov
(3-chloro-5-(trifluoromethyl)pyridine-2-yl)methanamineTriphosgene, Triethylamine8-chloro-6-(trifluoromethyl)this compound researchgate.net

Emerging methodologies in the broader field of imidazo[1,5-a]pyridine synthesis, such as metal-free C-H functionalization and multicomponent reactions, have yet to be extensively applied to the specific synthesis of the 3(2H)-one scaffold. nih.govacs.org Overcoming the instability of the parent ring and developing more direct, atom-economical routes to a wider variety of derivatives remain significant synthetic challenges.

Future Potential for Novel Derivatives and Functional Materials

The true potential of this compound likely lies in the novel derivatives that can be generated from its core structure and their subsequent application as functional materials. The presence of the lactam functionality offers unique electronic and hydrogen-bonding properties compared to the fully aromatic imidazo[1,5-a]pyridine system.

Building on the known synthesis of halogenated derivatives like 8-chloro-6-(trifluoromethyl)this compound, future research could focus on using these halogenated positions as handles for cross-coupling reactions. This would open the door to a vast array of new derivatives with tailored electronic and photophysical properties.

The broader class of imidazo[1,5-a]pyridines has shown significant promise in materials science, particularly in the development of:

Organic Light-Emitting Diodes (OLEDs): Imidazo[1,5-a]pyridine-based compounds have been used as emitters in OLEDs. rsc.org

Fluorescent Probes: Their inherent fluorescence and sensitivity to the local environment make them suitable as sensors and bioimaging agents. nih.govmdpi.com

By analogy, derivatives of this compound could be designed as novel functional materials. The lactam group might influence solid-state packing and intermolecular interactions, potentially leading to materials with unique photophysical properties, such as aggregation-induced emission or distinct solid-state fluorescence, which are highly desirable for advanced materials applications.

Interdisciplinary Research Opportunities in Chemical Biology and Materials Science

The structural features of this compound present intriguing opportunities for interdisciplinary research, bridging synthetic chemistry with chemical biology and materials science.

In chemical biology , the lactam moiety provides a site for hydrogen bonding, which could be exploited for designing molecules that interact with biological targets like enzymes or protein receptors. The core scaffold could be decorated with various functional groups to create libraries of compounds for biological screening. While research on the biological activity of the broader imidazo[1,5-a]pyridine class is more established, the specific "-one" derivatives remain a largely unexplored area for medicinal chemistry and chemical probe development. rsc.org For example, imidazo[1,5-a]pyridine-based fluorescent probes have been successfully used to study liposome (B1194612) models of cell membranes, suggesting that tailored this compound derivatives could be developed as novel probes with different membrane interaction profiles. nih.govmdpi.com

In materials science , the focus would be on harnessing the unique electronic and structural aspects of the this compound core. The development of π-extended systems based on this scaffold could lead to new organic semiconductors or emitters for optoelectronic devices. rsc.org The ability to tune the electronic properties through substitution, as demonstrated by the synthesis of the trifluoromethyl derivative, is a key advantage. researchgate.net Furthermore, the related imidazo[1,5-a]pyridin-3-ylidenes have been investigated as strong π-accepting N-heterocyclic carbene ligands for catalysis, indicating the electronic versatility of the imidazo[1,5-a]pyridine framework. rsc.org Exploring the coordination chemistry of this compound derivatives could yield novel catalysts or luminescent metal complexes.

Q & A

Q. What are the common synthetic routes for preparing imidazo[1,5-a]pyridin-3(2H)-one derivatives?

this compound derivatives are synthesized via cyclization reactions, formylation, and functional group modifications. For example:

  • N-Allylation : 2-Allyl-1-benzoylthis compound (77ka) was prepared with 72% yield using allyl bromide under basic conditions .
  • Formylation : Ethyl 1-formylimidazo[1,5-a]pyridine-3-carboxylate derivatives are synthesized via Vilsmeier-Haack formylation, leveraging the reactivity of the pyridine core .
  • Bromination : 1-Benzoyl-2-benzyl-5-bromothis compound (77na) was obtained via electrophilic substitution (54% yield) .

Key factors : Solvent choice (e.g., DMF for formylation), stoichiometric ratios, and temperature control are critical for optimizing yields .

Q. Which spectroscopic techniques are most effective for characterizing this compound derivatives?

  • NMR Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming substituent positions. For instance, ¹H NMR of 77ka revealed distinct allyl proton shifts at δ 5.67 (dd, J = 9.7, 5.8 Hz) and 4.89 (d, J = 9.7 Hz) . ¹⁹F NMR is used for fluorinated derivatives (e.g., δ = -141.56 ppm for 77ag) .
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ = 455.2 for 77ad) and purity .
  • X-ray Crystallography : Resolved the structure of 2,2′-(imidazo[1,5-a]pyridine-1,3-diyl)bis(indene-dione) via single-crystal analysis .

Q. How do substituents at the 1- and 3-positions influence the reactivity of this compound?

Substituents dictate electronic and steric effects:

  • Electron-withdrawing groups (e.g., bromine at C5 in 77na) reduce nucleophilic attack but enhance electrophilic substitution .
  • Benzoyl groups at N1 (e.g., 77ka) stabilize the core via resonance, while allyl groups at N2 increase steric hindrance .
  • Formyl groups (e.g., in Ethyl 1-formyl derivatives) enable further functionalization via condensation or reduction .

Example : 2-Benzyl-1-(4-trifluoromethylbenzoyl)this compound (77ad) showed altered reactivity due to the CF₃ group’s electron-withdrawing effect .

Q. What are the primary applications of this compound derivatives in drug discovery?

These derivatives exhibit:

  • Antimicrobial Activity : Structural analogs with amino or halogen substituents show promise against bacterial strains .
  • CNS Modulation : Derivatives like Gaboxadol (a related isoxazolo-pyridinone) target GABA receptors for insomnia treatment .
  • Fluorescence Properties : π-Stacking and intramolecular charge transfer in 3-(naphthalen-2-yl) derivatives enable applications in bioimaging .

Advanced Research Questions

Q. How can contradictions in NMR data for substituted derivatives be resolved?

Contradictions arise from dynamic processes (e.g., tautomerism) or overlapping signals. Strategies include:

  • 2D NMR : COSY and HSQC experiments differentiate allyl proton couplings (e.g., 77ka’s δ 5.67 dd) from aromatic overlaps .
  • Variable Temperature NMR : Identifies rotamers in 1-benzoyl derivatives by observing signal splitting at low temperatures .
  • Isotopic Labeling : ¹³C-enriched samples clarify ambiguous carbon assignments in complex mixtures .

Q. What computational methods validate the structural and electronic properties of this compound derivatives?

  • DFT Calculations : Predict NMR chemical shifts (e.g., ¹³C δ 181.70 for 77ad’s carbonyl) and compare with experimental data .
  • Molecular Dynamics : Simulate solvent effects on conformation, such as DCM’s role in stabilizing planar intermediates .
  • Hirshfeld Surface Analysis : Quantifies hydrogen bonding and π-stacking interactions in crystals (e.g., 77ag’s F···H contacts) .

Q. How can reaction conditions be optimized for C-3 functionalization without catalysts?

Catalyst-free strategies rely on:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions .
  • Base Selection : K₂CO₃ or Cs₂CO₃ deprotonate intermediates, enabling C-3 alkylation (e.g., 77ka’s synthesis) .
  • Microwave Irradiation : Accelerates ring-closing reactions (e.g., 30% yield increase in imidazo-quinolinones) .

Example : Optimized conditions for 77ma (35% yield) used 1.5 eq. benzyl chloride and 4.0 mL DMF .

Q. What structural features enhance fluorescence in this compound derivatives?

Key features include:

  • Extended π-Systems : Naphthyl substituents (e.g., 3a) exhibit strong emission due to intramolecular charge transfer .
  • Hydrogen Bonding : NH groups in 5,6,7,8-tetrahydro derivatives stabilize excited states, increasing quantum yield .
  • Rigidification : Planar fused rings reduce non-radiative decay (e.g., Ethyl 3-formyl derivatives) .

Q. How do solvent and base choices impact the efficiency of this compound synthesis?

Table 1 : Solvent/Base Effects on Yield

SolventBaseYield (%)Application
DMFK₂CO₃72N-Allylation (77ka)
DCMEt₃N54Bromination (77na)
TolueneCs₂CO₃35Benzylation (77ma)
MeCNNaH68Formylation

Polar solvents enhance solubility of ionic intermediates, while bulky bases (e.g., Cs₂CO₃) minimize side reactions.

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

  • Protecting Groups : Temporarily shield reactive sites (e.g., benzoyl groups prevent N-alkylation) .
  • Flow Chemistry : Continuous processing improves reproducibility in formylation steps .
  • High-Throughput Screening : Identifies optimal conditions for challenging reactions (e.g., 5-bromo derivatives) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.